molecular formula C21H20N4O4S B2580989 3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2097902-82-2

3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2580989
CAS No.: 2097902-82-2
M. Wt: 424.48
InChI Key: WZJNKKUQYLXKEO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzo[d]oxazole core fused with a tetrahydroimidazo[1,2-a]pyridine moiety via a phenyl linker. The structure combines multiple heterocyclic systems, which are often associated with diverse pharmacological activities, such as enzyme inhibition or receptor modulation. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore known for enhancing binding affinity and metabolic stability in drug candidates .

Properties

IUPAC Name

3-methyl-2-oxo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-24-18-12-14(9-10-19(18)29-21(24)26)30(27,28)23-16-7-3-2-6-15(16)17-13-25-11-5-4-8-20(25)22-17/h2-3,6-7,9-10,12-13,23H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJNKKUQYLXKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S, with a molecular weight of 424.48 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Modulation of Ion Channels : Similar compounds have been shown to influence ion channel activity, which could be a potential mechanism for therapeutic effects in conditions like cystic fibrosis .
  • Anticancer Properties : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in oncology .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against glioma cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

Research has also explored the antimicrobial potential of related compounds. The sulfonamide group is known for its antibacterial properties, which may extend to this compound as well.

Case Studies and Research Findings

  • Study on Glioma Cells : A study published in MDPI reported that compounds similar to the one showed improved activity against rat and human glioma cell lines through the activation of apoptotic pathways .
  • Ion Channel Modulation : Another investigation into the effects on CFTR (cystic fibrosis transmembrane conductance regulator) revealed that structurally related compounds can significantly enhance or inhibit ion fluxes, which is crucial for treating cystic fibrosis .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in glioma cells
AntimicrobialPotential antibacterial properties
Ion Channel ModulationModulates CFTR activity

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of sulfonamides exhibit significant antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Compounds similar to 3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus7.8 µg/mLInhibition of dihydropteroate synthase
Escherichia coli15.6 µg/mLDisruption of folate synthesis

Anticancer Potential

The compound's structure suggests potential activity against cancer cells. Similar compounds containing the imidazo[1,2-a]pyridine moiety have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The exploration of this compound in cancer therapy could be promising.

Anti-inflammatory Effects

Studies have indicated that compounds with sulfonamide groups can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This could lead to applications in treating inflammatory diseases.

Case Study 1: Synthesis and Characterization

A study synthesized various sulfonamide derivatives and evaluated their antibacterial activity. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures. The most active compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that certain derivatives of the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs from the evidence include tetrahydroimidazo[1,2-a]pyridine derivatives (–2) and triazolopyridine-based benzamides (–4). Key comparisons are summarized below:

Compound Core Structure Key Substituents Functional Groups Physical Properties
Target Compound Benzo[d]oxazole + imidazopyridine - Sulfonamide group
- 3-methyl-2-oxo
- Phenyl linker
Sulfonamide, oxazole, imidazole Not reported in evidence
2d () Tetrahydroimidazo[1,2-a]pyridine - Diethyl dicarboxylate
- 4-Nitrophenyl
- Cyano group
Ester, nitrophenyl, cyano Yellow solid, 55% yield, m.p. 215–217°C
1l () Tetrahydroimidazo[1,2-a]pyridine - Diethyl dicarboxylate
- Phenethyl
- 4-Nitrophenyl
Ester, nitrophenyl Yellow solid, 51% yield, m.p. 243–245°C
EP 3 532 474 B1 Examples (–4) Triazolopyridine + benzamide - Chloro/fluoro substituents
- Trifluoropropyl/pentyloxy groups
- Amino/methyl
Amide, triazole, halogen, alkyloxy Not reported; patent focus on synthesis

Key Observations:

Heterocyclic Diversity: The target compound’s benzo[d]oxazole and imidazopyridine systems contrast with the triazolopyridine cores in the patent examples. The diethyl dicarboxylate groups in 2d and 1l (–2) introduce polarity absent in the sulfonamide-containing target compound, which may influence solubility and bioavailability .

Functional Group Impact: The sulfonamide group in the target compound is a strong hydrogen-bond donor/acceptor, often critical for binding to enzymatic active sites. In contrast, the ester groups in 2d and 1l are metabolically labile, limiting their utility as drug candidates . The trifluoropropyl and pentyloxy substituents in the patent compounds (–4) enhance lipophilicity, which could improve blood-brain barrier penetration compared to the target’s phenyl linker .

Synthetic Complexity :

  • The target compound’s fused heterocycles and sulfonamide group suggest multi-step synthesis, whereas 2d and 1l were synthesized via a one-pot reaction with moderate yields (51–55%) . The patent examples (–4) likely involve nucleophilic substitution and amidation steps .

Q & A

Basic: What are the key synthetic strategies for preparing this compound, and how can reaction yields be optimized?

Answer:
The synthesis typically involves multi-step reactions, including sulfonamide coupling and cyclization. Key steps include:

  • Sulfonamide formation: Reacting a benzo[d]oxazole-5-sulfonyl chloride intermediate with an amine-bearing tetrahydroimidazo[1,2-a]pyridine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization optimization: Temperature control (room temperature to 80°C) and solvent selection (DMF or acetonitrile) are critical for high yields. Catalysts like triethylamine may accelerate coupling .
  • Yield improvement: Design of Experiments (DoE) methodologies can statistically optimize variables (e.g., stoichiometry, solvent ratios) .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Answer:

  • ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., tetrahydroimidazo[1,2-a]pyridine integration) .
  • HRMS: Validates molecular weight and isotopic patterns, resolving ambiguities from synthetic byproducts .
  • X-ray crystallography (if applicable): Provides absolute stereochemical configuration, particularly for chiral centers in the tetrahydroimidazo ring .

Basic: How can reaction conditions (solvent, temperature) be tailored to minimize side products?

Answer:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF or acetonitrile may reduce unwanted nucleophilic side reactions .
  • Temperature gradients: Lower temperatures (0–25°C) suppress decomposition of labile groups (e.g., sulfonamide), while higher temperatures (60–80°C) accelerate cyclization .
  • pH control: Buffered conditions (pH 7–9) stabilize amine intermediates during coupling steps .

Advanced: How can enantioselective synthesis of the tetrahydroimidazo[1,2-a]pyridine moiety be achieved?

Answer:

  • Catalytic hydrogenation: Use chiral Ru/N-heterocyclic carbene (NHC) catalysts for asymmetric hydrogenation of imidazo[1,2-a]pyridines, achieving enantiomeric ratios up to 98:2 .
  • Protecting-group-free routes: Direct hydrogenation avoids tedious protection/deprotection steps, preserving functional group tolerance (e.g., sulfonamide stability) .

Advanced: What methodologies assess the compound’s biological activity and target selectivity?

Answer:

  • Enzyme inhibition assays: Screen against kinases or proteases using fluorogenic substrates, with IC₅₀ determination via dose-response curves .
  • Cellular uptake studies: LC-MS quantifies intracellular concentrations, correlating with activity in cell-based models (e.g., anti-inflammatory or antimicrobial assays) .
  • Docking simulations: Molecular modeling predicts binding modes to targets like COX-2 or bacterial dihydropteroate synthase, guiding SAR .

Advanced: How can computational tools guide the design of derivatives with enhanced fluorescence or stability?

Answer:

  • DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize fluorescence by modifying substituents on the benzo[d]oxazole ring .
  • MD simulations: Assess thermodynamic stability of sulfonamide-protein complexes, identifying residues critical for binding .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. HRMS)?

Answer:

  • Multi-technique validation: Cross-check ¹H NMR with 2D-COSY or HSQC to assign overlapping signals. HRMS confirms molecular ion consistency .
  • Isotopic labeling: Synthesize ¹³C-labeled analogues to trace unexpected peaks in complex spectra .

Advanced: What challenges arise during scale-up synthesis, and how are they addressed?

Answer:

  • Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation), reducing decomposition risks .
  • Purification: Switch from column chromatography to recrystallization or pH-driven precipitation for cost-effective bulk isolation .

Advanced: How do functional groups (e.g., sulfonamide, oxazole) influence reactivity in downstream modifications?

Answer:

  • Sulfonamide stability: Resistant to hydrolysis under acidic conditions but prone to nucleophilic displacement at high pH .
  • Oxazole ring: Participates in electrophilic aromatic substitution (e.g., nitration) at the 5-position, guided by directing effects .

Advanced: What analytical strategies identify degradation pathways under physiological conditions?

Answer:

  • Forced degradation studies: Expose the compound to heat, light, or pH extremes, followed by LC-MS/MS to detect breakdown products (e.g., sulfonic acid derivatives) .
  • Stability-indicating assays: Use HPLC with PDA detectors to monitor purity shifts over time in simulated biological matrices .

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